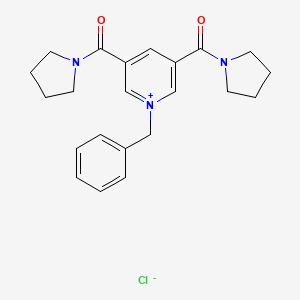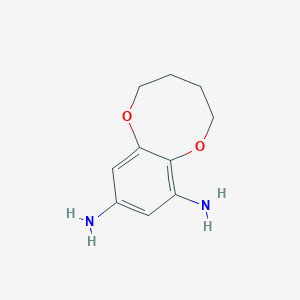![molecular formula C32H33F B14270672 1,1'-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) CAS No. 155905-83-2](/img/structure/B14270672.png)
1,1'-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) is an organic compound characterized by its unique structure, which includes a fluoro-substituted phenylene core linked by ethyne groups to two pentylbenzene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) typically involves a multi-step process:
Starting Materials: The synthesis begins with 2-fluoro-1,4-diiodobenzene and 4-pentylphenylacetylene.
Sonogashira Coupling: The key step involves a Sonogashira coupling reaction, where 2-fluoro-1,4-diiodobenzene reacts with 4-pentylphenylacetylene in the presence of a palladium catalyst (Pd(PPh₃)₄) and a copper co-catalyst (CuI) under an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) with triethylamine as a base.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the laboratory synthesis is well-documented, industrial production methods would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
化学反应分析
Types of Reactions
1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) can undergo various chemical reactions, including:
Oxidation: The ethyne groups can be oxidized to form diketones using oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form alkanes using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline conditions.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaOMe in methanol.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkanes.
Substitution: Formation of methoxy-substituted derivatives.
科学研究应用
1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) has several scientific research applications:
Organic Semiconductors: Due to its conjugated structure, it is used in the development of organic semiconductors for electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Liquid Crystals: The compound’s structure allows it to form liquid crystalline phases, making it useful in the design of liquid crystal displays (LCDs).
Material Science: It is studied for its potential in creating new materials with unique electronic and optical properties.
作用机制
The mechanism by which 1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) exerts its effects is primarily through its ability to participate in π-π interactions and form extended conjugated systems. These interactions are crucial for its function in organic semiconductors and liquid crystals. The molecular targets include electronic devices where the compound’s conductive properties are harnessed.
相似化合物的比较
Similar Compounds
1,1’-[(1,4-Phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene): Similar structure but lacks the fluoro substitution.
1,1’-[(2-Chloro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene): Similar structure with a chloro substitution instead of fluoro.
Uniqueness
The presence of the fluoro group in 1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) imparts unique electronic properties, such as increased electron-withdrawing capability, which can influence the compound’s reactivity and stability. This makes it distinct from its chloro and unsubstituted analogs, potentially offering different performance characteristics in electronic applications.
This detailed overview provides a comprehensive understanding of 1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene), covering its synthesis, reactions, applications, and unique properties
属性
CAS 编号 |
155905-83-2 |
|---|---|
分子式 |
C32H33F |
分子量 |
436.6 g/mol |
IUPAC 名称 |
2-fluoro-1,4-bis[2-(4-pentylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C32H33F/c1-3-5-7-9-26-11-15-28(16-12-26)19-20-30-22-24-31(32(33)25-30)23-21-29-17-13-27(14-18-29)10-8-6-4-2/h11-18,22,24-25H,3-10H2,1-2H3 |
InChI 键 |
HINCWNIIGSFIBU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C#CC3=CC=C(C=C3)CCCCC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethyl[1-(2-methylcyclopent-1-en-1-yl)ethyl]silane](/img/structure/B14270594.png)
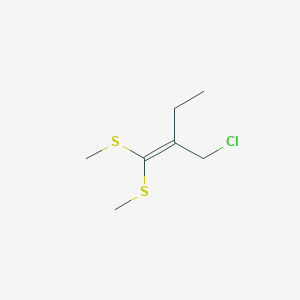
![6-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid, 1-methyl-, methyl ester, cis-(9CI)](/img/structure/B14270602.png)
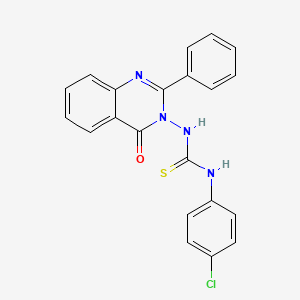
![4-Chloro-2-[(2-methoxyphenyl)methyl]benzoic acid](/img/structure/B14270616.png)
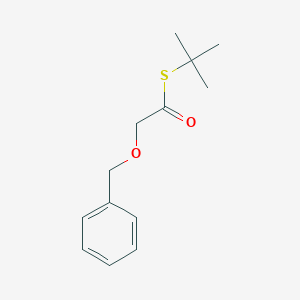


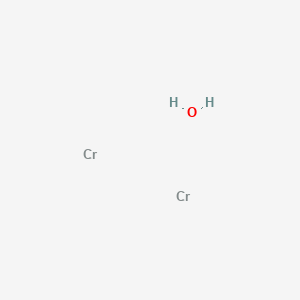
![3,8-Dihydroxy-9-(hydroxymethyl)-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14270656.png)
![[(1S)-3-[(2S)-2,3-dihydroxypent-4-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14270659.png)
![7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B14270665.png)
